molecular formula C6H7F3N2O B2785034 [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol CAS No. 1698961-99-7

[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol

Cat. No.: B2785034
CAS No.: 1698961-99-7
M. Wt: 180.13
InChI Key: FITXQAIJEQEUKM-UHFFFAOYSA-N
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Description

Regioselective Functionalization Strategies in Imidazole Core Modification

Regioselective modification of the imidazole core is critical for installing substituents at the N1 and C4 positions. Directed metalation techniques, such as those employing magnesium or zinc bases, enable precise functionalization by deprotonating specific positions on the heterocycle. For instance, Sämann et al. demonstrated that sulfoxide/magnesium exchange reactions on imidazole N-oxides allow sequential functionalization of all ring positions, including the introduction of aryl, allyl, and acyl groups at C2, C4, and C5. This method’s versatility stems from the ability to transiently protect reactive sites using N-oxide or trityl groups, ensuring regiocontrol during subsequent transformations.

A key intermediate in this process is the imidazole-2-thione, generated via sulfur-transfer reactions between imidazole N-oxides and thiocarbonyl agents like 2,2,4,4-tetramethyl-3-thioxocyclobutanone. This intermediate facilitates electrophilic trifluoromethylation at C2, as demonstrated by the use of Togni’s reagent to yield 2-CF₃S-imidazole derivatives in up to 36% yield. By combining sulfur-transfer with directed metalation, chemists can sequentially install the trifluoroethyl group at N1 and the hydroxymethyl group at C4, achieving the target compound’s substitution pattern.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)3-11-1-5(2-12)10-4-11/h1,4,12H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITXQAIJEQEUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698961-99-7
Record name [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H7F3N2O
  • Molecular Weight : 180.13 g/mol
  • CAS Number : 1698961-99-7
  • IUPAC Name : [1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanol

The compound features an imidazole ring substituted with a trifluoroethyl group and a hydroxymethyl group. The trifluoroethyl moiety is known to enhance the compound's metabolic stability and lipophilicity, making it a valuable candidate for drug development.

Drug Design and Development

The incorporation of the trifluoroethyl group in drug candidates can significantly improve their pharmacokinetic profiles. Research indicates that compounds like [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol can modulate enzyme activity and receptor binding, which is crucial for developing therapeutics targeting various diseases.

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against certain pathogens. For instance, imidazole derivatives have been investigated for their action against fungal infections and bacterial resistance mechanisms.

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with enhanced properties. The trifluoroethyl group can impart unique characteristics such as increased hydrophobicity or chemical resistance to the resulting materials. This makes it an attractive option for developing advanced coatings or composites.

Surface Modification

In material science, this compound can be employed for surface modification techniques. Its ability to form strong interactions with various substrates allows for the creation of surfaces with tailored properties for applications in electronics and sensors.

Pesticide Development

The structural features of this compound may also lend themselves to agricultural applications. Imidazole derivatives are known for their role in developing fungicides and herbicides. The enhanced stability and efficacy provided by the trifluoroethyl substitution could lead to more effective agricultural chemicals that reduce crop loss due to pests and diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative under specific conditions (e.g., using bases like sodium hydride in organic solvents). This synthetic route has been optimized to yield high-purity products suitable for research applications.

Synthesis MethodConditionsYield
Reaction with 2,2,2-trifluoroethylamineSodium hydride in DMF at elevated temperaturesHigh

Research has indicated that compounds containing imidazole rings can interact with biological targets effectively. For example, studies have explored the binding affinity of this compound to specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol and related imidazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 1-Trifluoroethyl, 4-methanol 180.13 High fluorophilicity; potential metabolic stability due to trifluoroethyl group; intermediate for drug discovery.
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol 1-Trifluoroethyl, 5-methanol 180.13 Structural isomer; similar electronic profile but distinct steric interactions due to substituent position.
{1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol 1-Methyl, 2-methanol, 4-sulfonylmethyl, 5-nitro ~340 (estimated) Nitro and sulfonyl groups enhance antiproliferative activity; used in cancer research.
2-(1-Trityl-1H-imidazol-4-yl)ethanol 1-Trityl, 4-ethanol 340.42 Trityl group improves steric protection; ethanol substituent increases solubility. Used as a synthetic intermediate.
2-(3-Fluorophenyl)-1H-benzo[d]imidazole derivatives Fluorophenyl, benzimidazole core Varies Fluorine enhances bioavailability; explored as kinase inhibitors or antimicrobial agents.

Key Comparisons

Structural Isomerism: The 5-yl methanol isomer (CID 66149354) shares the same molecular formula as the target compound but differs in the position of the hydroxymethyl group.

Electron-Withdrawing Substituents :

  • The trifluoroethyl group in the target compound contrasts with nitro (e.g., ) or sulfonyl groups (e.g., ). While trifluoroethyl reduces basicity and enhances metabolic stability , nitro groups increase electrophilicity, making such compounds more reactive in redox environments .

Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in the target compound improves solubility compared to analogs with non-polar substituents (e.g., trityl-protected imidazoles in ). However, the trifluoroethyl group introduces lipophilicity, balancing solubility for membrane permeability .

Synthetic Utility: Unlike trityl-protected imidazoles (e.g., 2-(1-Trityl-1H-imidazol-4-yl)ethanol), which are used as intermediates in multi-step syntheses , the target compound’s unprotected hydroxymethyl group allows direct functionalization, streamlining derivatization for drug discovery .

Biological Activity :

  • Compounds with sulfonylmethyl () or styryl groups () exhibit antiproliferative or antimicrobial activity, whereas the target compound’s trifluoroethyl group may favor applications in central nervous system (CNS) drugs due to fluorine’s blood-brain barrier penetration enhancement .

Research Findings and Implications

  • Fluorine Effects : The trifluoroethyl group in the target compound aligns with trends in medicinal chemistry, where fluorine substituents improve bioavailability and reduce metabolic degradation . This group’s inductive effects may also modulate the pKa of adjacent nitrogen atoms, influencing hydrogen-bonding interactions .
  • Commercial Relevance : The compound’s high cost (e.g., €5,153.00/500 mg ) reflects its specialized use in early-stage drug development, contrasting with bulkier, lower-cost intermediates like chloromethylphenyl imidazoles ().

Biological Activity

[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol, with the chemical formula C6_6H7_7F3_3N2_2O and CAS number 676487-70-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative. Common reaction conditions include the use of bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.
  • Reduction : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution : The trifluoroethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its unique trifluoroethyl group and imidazole ring. These structural features enhance its binding affinity to specific enzymes and receptors, modulating their activity. The imidazole ring facilitates hydrogen bonding and other interactions critical for biological functions .

Pharmacological Applications

Research indicates that this compound may serve as a biochemical probe in studying enzyme mechanisms and protein-ligand interactions. Its potential therapeutic applications are under investigation for various diseases due to its ability to modulate specific biological pathways .

Case Studies and Research Findings

Several studies have highlighted the compound's biological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics .
  • Cancer Research : The trifluoroethyl group is known to enhance the pharmacokinetic properties of drugs. Research into similar compounds has shown synergistic anticancer activity when combined with established treatments .
  • Neuropharmacology : Investigations into imidazole derivatives have indicated potential neuroprotective effects, suggesting that this compound could play a role in treating neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

Compound NameStructural FeatureBiological Activity
This compoundTrifluoroethyl groupPotential antimicrobial and anticancer
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanolTrifluoroethyl groupLimited studies; potential similar uses
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanolTrifluoroethyl groupEmerging studies on enzyme interactions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of the imidazole core with 2,2,2-trifluoroethyl reagents. For example, trifluoroethyl triflate or iodide can react with imidazole derivatives under basic conditions (e.g., K₂CO₃ in MeCN) to introduce the trifluoroethyl group . Purification via silica gel chromatography (gradient elution with PE:EtOAc) is critical to isolate the product . Key challenges include controlling regioselectivity and minimizing side reactions from the trifluoroethyl group’s electron-withdrawing effects. Reported yields range from 26% to 72%, depending on precursor reactivity and catalyst choice (e.g., Pd(PPh₃)₂Cl₂ for coupling steps) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for confirming the trifluoroethyl moiety (e.g., δ = 4.97 ppm for -CH₂CF₃ protons; ¹⁹F signals at ~-70 ppm) .
  • LCMS : Used to monitor reaction progress and verify molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related imidazole derivatives .

Q. What are the stability and solubility profiles of this compound under experimental conditions?

  • Methodological Answer : The compound’s stability is influenced by the trifluoroethyl group, which enhances resistance to oxidation but may increase sensitivity to strong acids/bases. Solubility is moderate in polar aprotic solvents (e.g., DMSO, MeCN) but poor in water. Storage at -20°C under inert atmosphere is recommended to prevent degradation .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate biological activity in imidazole-based compounds?

  • Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In enzyme inhibition studies (e.g., ADAMTS7 or S1PL), the trifluoroethyl moiety increases binding affinity through hydrophobic interactions and fluorine-mediated hydrogen bonding . Comparative studies with non-fluorinated analogs show a 3-5x potency increase in cellular assays .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoroethyl-imidazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, endpoint measurements). To address this:

  • Validate target engagement using SPR or ITC to measure binding constants .
  • Perform pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) to correlate in vitro and in vivo results .
  • Use isotopic labeling (e.g., ¹⁸F for PET imaging) to track compound distribution and metabolism .

Q. Can computational methods predict the regioselectivity of trifluoroethylation in imidazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the transition states of alkylation reactions. The N1-position is favored due to lower activation energy (~5 kcal/mol difference vs. N3), aligning with experimental observations . Molecular dynamics simulations further predict solvent effects on reaction pathways.

Q. What are the synthetic bottlenecks in scaling up this compound for preclinical studies?

  • Methodological Answer :

  • Purification : Large-scale silica gel chromatography is inefficient; switch to recrystallization (e.g., EtOAc/hexane) or HPLC .
  • Toxic Byproducts : Trace metals from Pd catalysts require chelation resins (e.g., QuadraSil®) for removal .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 2h vs. 12h) and improves yields by 15-20% .

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